1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
Description
1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring an azetidine core substituted with a 6-methylpyridin-2-yl group and an acetylated carboxamide moiety. The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, while the 6-methylpyridin-2-yl group may enhance binding interactions with biological targets such as enzymes or receptors . The acetyl group at the azetidine’s 1-position likely influences metabolic stability and solubility.
Properties
IUPAC Name |
1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-3-5-11(13-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTRFJAQFRKNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with an epoxide under basic conditions to form the azetidine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
- Structural Difference : The pyridinyl substituent is at the 3-methyl position instead of 6-methyl.
- Implications : Positional isomerism of the methyl group on the pyridine ring may alter electronic properties and steric interactions with target proteins. The 6-methyl group in the target compound could provide better steric complementarity in binding pockets compared to the 3-methyl analog .
- CAS Number : 1421444-86-1 .
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
- Structural Difference : Replaces the acetyl group with a pyrimidin-4-yl moiety bearing a 1,2,4-triazole substituent.
- The molecular weight (336.35 g/mol) is higher than the target compound, which may affect pharmacokinetics such as membrane permeability .
- CAS Number : 2034230-70-9 .
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide
- Structural Difference : Features a pyrimidin-4-yl group with a pyrazole substituent and a morpholine-modified pyridinylmethyl chain.
- Implications : The morpholine group improves solubility due to its polarity, while the pyrazole-pyrimidine system could modulate selectivity for kinase targets. The molecular weight (420.5 g/mol) suggests increased complexity compared to the target compound .
- CAS Number : 2034361-32-3 .
1-(6-Chloro-3-pyridazinyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide
- Structural Difference : Uses a piperidine ring instead of azetidine and incorporates a chloropyridazinyl group.
- The chloropyridazinyl group introduces electronegativity, which may enhance interactions with hydrophobic pockets in targets like microbial enzymes .
- CAS Number : 1401581-92-7 .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | Azetidine | 6-Methylpyridin-2-yl, Acetyl | ~280 (estimated) | Conformational rigidity, metabolic stability |
| 1-Acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide | Azetidine | 3-Methylpyridin-2-yl, Acetyl | ~280 (estimated) | Positional isomerism effects |
| 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide | Azetidine | Triazole-pyrimidine, 6-Methylpyridin-2-yl | 336.35 | Enhanced hydrogen-bonding capacity |
| 1-(6-Chloro-3-pyridazinyl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide | Piperidine | Chloropyridazinyl, Methylpyrrole | ~350 (estimated) | Flexibility, halogen-mediated interactions |
Biological Activity
1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has a molecular formula of CHNO. The compound features an azetidine ring, which contributes to its unique pharmacological profile.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
- Antiviral Properties : The compound has been investigated for its antiviral effects, showing promise in inhibiting viral replication in vitro.
- Anticancer Effects : There is growing interest in the anticancer potential of this compound, particularly its ability to disrupt cellular signaling pathways associated with tumor growth. It has been noted for its interaction with the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell survival and proliferation.
The primary mechanism of action involves the inhibition of STAT3 signaling. By binding to STAT3 with high affinity, this compound disrupts various downstream signaling pathways that are crucial for cell growth and survival. This inhibition can lead to apoptosis in cancer cells and may enhance the efficacy of other therapeutic agents.
Pharmacokinetics
Research indicates that the compound has been optimized for improved cell membrane permeability, which enhances its absorption and bioavailability. Studies on its pharmacokinetic properties suggest favorable absorption characteristics, although detailed data on its metabolism and excretion are still being elucidated.
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound, it was administered to cancer cell lines exhibiting high levels of STAT3 activity. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through the downregulation of anti-apoptotic proteins associated with STAT3 signaling.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against common bacterial strains. The compound exhibited an IC value of 15 µM against Staphylococcus aureus, suggesting moderate antibacterial properties. Further optimization may enhance its efficacy against resistant strains.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC Value | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10 µM | |
| Antimicrobial | Staphylococcus aureus | 15 µM | |
| Antiviral | Viral Cell Lines | TBD |
Q & A
Q. What are the key synthetic strategies for preparing 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Azetidine ring formation : Cyclization of precursor amines or ketones under controlled pH and temperature conditions.
- Acetylation and coupling : Reacting the azetidine intermediate with acetylating agents (e.g., acetic anhydride) followed by coupling with 6-methylpyridin-2-amine using carbodiimide-based reagents.
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC used to confirm purity (>95%) .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton/carbon environments and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 290.15).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline forms are obtainable) .
Q. What methodologies are used to screen its biological activity?
- In vitro assays : Dose-response studies in enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., IC₅₀ determination in cancer cell lines).
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interaction kinetics.
- Metabolic stability : Liver microsome assays to assess cytochrome P450 interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Density functional theory (DFT) to model transition states and identify energetically favorable reaction conditions (e.g., solvent effects, catalyst selection).
- Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method to predict side reactions and minimize byproducts.
- Machine learning : Training models on existing azetidine derivative syntheses to predict optimal reaction parameters (e.g., temperature, catalyst loading) .
Q. How can contradictory bioactivity data across studies be resolved?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., substituent variations on the pyridine ring) to isolate critical pharmacophores.
- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions.
- Cohort stratification : Analyze bioactivity in context-specific models (e.g., patient-derived cell lines vs. immortalized cell lines) to account for biological variability .
Q. What advanced techniques characterize its interaction with biological targets?
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, validated by mutagenesis studies.
- Cryo-EM/X-ray crystallography : High-resolution structural data of ligand-target complexes to identify key binding residues.
- NMR-based ligand observation : Saturation transfer difference (STD) NMR to map binding epitopes in solution .
Methodological Considerations Table
| Technique | Application Example | Key Parameters | References |
|---|---|---|---|
| HPLC | Purity assessment (>98%) | C18 column, acetonitrile/water gradient | |
| DFT Calculations | Transition state energy prediction | B3LYP/6-31G* basis set | |
| SPR | Real-time binding kinetics (ka/kd measurement) | Immobilized target protein, flow rate 30 µL/min | |
| X-ray Crystallography | 3D structure determination | Resolution <2.0 Å, PDB deposition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
